Cas no 89434-30-0 (Benzenemethanol, a-ethyl-4-(methylthio)-)
Benzenemethanol, a-ethyl-4-(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-ethyl-4-(methylthio)-
- 1-(4-methylsulfanylphenyl)propan-1-ol
- AKOS006317175
- 1-[4-(methylsulfanyl)phenyl]propan-1-ol
- 1-[4-(Methylthio)phenyl]-1-propanol
- 1-(4-(Methylthio)phenyl)propan-1-ol
- SCHEMBL6560714
- 89434-30-0
-
- MDL: MFCD11617676
- Inchi: 1S/C10H14OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3
- InChI Key: QEFRVWYUEKHSJO-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C(CC)O
Computed Properties
- Exact Mass: 182.077
- Monoisotopic Mass: 182.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.5A^2
- XLogP3: 2.5
Benzenemethanol, a-ethyl-4-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434159-1 g |
1-[4-(Methylthio)phenyl]-1-propanol |
89434-30-0 | 1g |
€482.30 | 2022-03-24 | ||
| abcr | AB434159-5 g |
1-[4-(Methylthio)phenyl]-1-propanol |
89434-30-0 | 5g |
€1,123.50 | 2022-03-24 | ||
| abcr | AB434159-1g |
1-[4-(Methylthio)phenyl]-1-propanol; . |
89434-30-0 | 1g |
€2406.40 | 2025-04-15 | ||
| abcr | AB434159-5g |
1-[4-(Methylthio)phenyl]-1-propanol |
89434-30-0 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB434159-250mg |
1-[4-(Methylthio)phenyl]-1-propanol; . |
89434-30-0 | 250mg |
€1229.90 | 2025-04-15 | ||
| abcr | AB434159-500mg |
1-[4-(Methylthio)phenyl]-1-propanol; . |
89434-30-0 | 500mg |
€1734.60 | 2025-04-15 |
Benzenemethanol, a-ethyl-4-(methylthio)- Suppliers
Benzenemethanol, a-ethyl-4-(methylthio)- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Benzenemethanol, a-ethyl-4-(methylthio)-
Benzenemethanol, a-ethyl-4-(methylthio)- (CAS No. 89434-30-0): A Comprehensive Overview in Modern Chemical Research
Benzenemethanol, a-ethyl-4-(methylthio)-, identified by its Chemical Abstracts Service (CAS) number 89434-30-0, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, featuring a benzene ring substituted with an ethyl group at the alpha position and a methylthio group at the 4-position, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The structural configuration of Benzenemethanol, a-ethyl-4-(methylthio)- encompasses both aromatic and aliphatic characteristics, which contribute to its diverse reactivity and utility. The presence of the hydroxymethyl group (benzenemethanol moiety) alongside the ethyl and methylthio substituents creates a versatile platform for further chemical modifications. These modifications are particularly relevant in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals.
In recent years, the compound has been explored in the context of drug discovery and development. Its molecular framework suggests potential interactions with biological targets, making it a candidate for further investigation as a lead compound or intermediate in the synthesis of novel therapeutic agents. The benzene ring, with its ability to engage in π-stacking interactions, could enhance binding affinity to specific proteins or enzymes, a critical factor in drug design.
The methylthio group attached at the 4-position of the benzene ring introduces sulfur into the molecule, which can influence its electronic properties and reactivity. Sulfur-containing compounds are well-documented for their role in biological systems and have been widely utilized in medicinal chemistry due to their ability to modulate enzyme activity and cellular processes. The ethyl group at the alpha position further diversifies the compound's chemical landscape, offering opportunities for selective functionalization.
Recent studies have highlighted the importance of Benzenemethanol, a-ethyl-4-(methylthio)- in synthetic methodologies. Researchers have leveraged its structural features to develop novel synthetic routes that are both efficient and scalable. For instance, the compound has been employed as a precursor in the synthesis of thiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The ability to introduce various substituents onto this molecular scaffold allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability.
The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality, where multiple pharmacophores are integrated into a single molecule. Benzenemethanol, a-ethyl-4-(methylthio)-, with its combination of hydroxymethyl, ethyl, and methylthio groups, fits this criterion well. Such multifunctional entities can offer synergistic effects when used as therapeutic agents, potentially leading to improved efficacy with reduced side effects.
In addition to its pharmaceutical applications, this compound has found utility in materials science. The unique electronic properties conferred by the aromatic ring and sulfur-containing substituents make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a building block for conductive polymers and organic semiconductors, where its ability to form stable π-conjugated systems is particularly valuable.
The synthesis of Benzenemethanol, a-ethyl-4-(methylthio)- involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired molecular architecture efficiently. These methods not only enhance yield but also minimize byproduct formation, making the process more sustainable and environmentally friendly.
Ongoing research continues to uncover new applications for this versatile compound. Collaborative efforts between academic institutions and industrial partners are driving innovation in both synthetic chemistry and drug discovery. The development of new methodologies for functionalizing Benzenemethanol, a-ethyl-4-(methylthio)- is expected to further expand its utility across multiple scientific disciplines.
The future prospects for this compound are promising, with potential applications ranging from agrochemicals to advanced materials. As our understanding of molecular interactions deepens, so too does our ability to harness the unique properties of compounds like Benzenemethanol, a-ethyl-4-(methylthio)-. By integrating cutting-edge research with practical applications, scientists are paving the way for innovative solutions that address global challenges in health and technology.
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